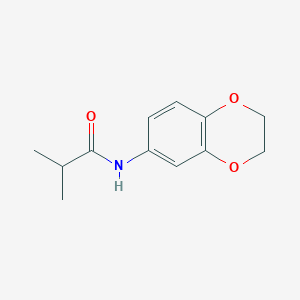![molecular formula C21H18BrNO B5230142 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B5230142.png)
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as FMOC-Lys(Boc)-OH or Fmoc-Lys(Boc)-OH, which is a derivative of lysine.
Wirkmechanismus
The mechanism of action of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide is not well understood. However, it is believed that the Fmoc group in this compound acts as a protecting group for the amino group of lysine during peptide synthesis. This compound is also known to interact with other molecules in the body, which may contribute to its biological effects.
Biochemical and Physiological Effects:
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial activity against various bacteria and fungi. This compound has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it suitable for use in peptide synthesis. This compound is also readily available from commercial sources. However, one of the limitations of this compound is its cost, which may limit its use in some research studies. Additionally, the mechanism of action of this compound is not well understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide. One potential direction is to further investigate its antimicrobial activity and potential use as an antimicrobial agent. Another potential direction is to explore its potential use in cancer therapy. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields, such as drug discovery and materials science.
Synthesemethoden
The synthesis of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide involves the reaction of 4-methylpyridine with 2-bromoacetylfluorene in the presence of a base. The product is then purified by column chromatography to obtain the final compound. This method has been reported in various scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide has been widely used in scientific research due to its potential applications in various fields. It is primarily used as a building block in the synthesis of peptides and proteins. The Fmoc group in this compound is commonly used as a protecting group for the amino group of lysine during peptide synthesis. This compound has also been used in the synthesis of Fmoc-protected amino acids and peptides for use in drug discovery.
Eigenschaften
IUPAC Name |
1-(9H-fluoren-2-yl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO.BrH/c1-15-8-10-22(11-9-15)14-21(23)17-6-7-20-18(13-17)12-16-4-2-3-5-19(16)20;/h2-11,13H,12,14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPJJORRVWLRSR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-2-fluorenyl)-2-(4-methyl-1-pyridiniumyl)-1-ethanone bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5230060.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5230067.png)



![3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5230092.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5230107.png)


![2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5230118.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5230126.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5230129.png)
![1-(4-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5230135.png)
